4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol
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Overview
Description
4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol is an organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3,3-trimethyl-2,3-dihydro-1H-indole and 4-nitrophenol.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives with potential biological activities.
Biology: The compound is studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of photochromic materials and optical data storage devices.
Mechanism of Action
The mechanism of action of 4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways: It affects signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol can be compared with other similar compounds, such as:
1,3,3-Trimethyl-6-nitrospiro[chromene-2,2′-indole]: This compound also exhibits photochromic properties and is used in optical applications.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbaldehyde: Used as a precursor in the synthesis of various biologically active molecules.
These comparisons highlight the unique properties and applications of 4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol in scientific research and industry.
Properties
CAS No. |
354999-47-6 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-nitro-2-[2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C19H20N2O3/c1-19(2)15-6-4-5-7-16(15)20(3)18(19)11-8-13-12-14(21(23)24)9-10-17(13)22/h4-12,18,22H,1-3H3 |
InChI Key |
BMNXHHQOSYBSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C2=CC=CC=C21)C)C=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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